1-Methyl-4-(phenylmethoxy)cyclohexanol
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Overview
Description
1-Methyl-4-(phenylmethoxy)cyclohexanol is an organic compound belonging to the class of cyclohexanols It is characterized by a cyclohexane ring substituted with a methyl group and a phenylmethoxy group
Preparation Methods
The synthesis of 1-Methyl-4-(phenylmethoxy)cyclohexanol can be achieved through several routes. One common method involves the reaction of 1-methylcyclohexanol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, leading to the formation of the desired product.
Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
1-Methyl-4-(phenylmethoxy)cyclohexanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include halides and strong bases.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with lithium aluminum hydride produces alcohols.
Scientific Research Applications
1-Methyl-4-(phenylmethoxy)cyclohexanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its derivatives may have therapeutic applications in treating various diseases.
Industry: It is used in the production of fragrances and flavorings due to its pleasant aroma. Additionally, it serves as a solvent and reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(phenylmethoxy)cyclohexanol involves its interaction with specific molecular targets and pathways. The phenylmethoxy group can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
1-Methyl-4-(phenylmethoxy)cyclohexanol can be compared with other similar compounds, such as:
Cyclohexanol: A simple cyclohexane ring with a hydroxyl group. It lacks the methyl and phenylmethoxy substitutions, making it less complex.
1-Methylcyclohexanol: Similar to the compound but without the phenylmethoxy group. It has different chemical properties and reactivity.
4-Methylcyclohexanol: Another related compound with a methyl group on the cyclohexane ring but lacking the phenylmethoxy group.
Properties
IUPAC Name |
1-methyl-4-phenylmethoxycyclohexan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-14(15)9-7-13(8-10-14)16-11-12-5-3-2-4-6-12/h2-6,13,15H,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXRSXYREYMFVPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)OCC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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